Predicted ROMK (Kir1.1) Inhibitory Potency: Class-Level Inference from Patent SAR
Although a direct, publicly disclosed ROMK IC₅₀ for CAS 1251707-35-3 is not available, the compound falls within the structural scope of US8962641B2, which reports ROMK inhibition data for closely related pyrimidine-pyrrolidine thioacetamides [1]. In that patent series, the 3-chloro-4-methoxyphenyl motif consistently delivers sub-micromolar ROMK activity, whereas the simpler 4-methoxyphenyl analog loses approximately 5- to 20-fold in potency [1]. Using the most conservative potency bin reported for this sub-series, the target compound is projected to exhibit a ROMK IC₅₀ in the 50–500 nM range. This contrasts with the broadly used ROMK probe VU590 (IC₅₀ ≈ 300 nM for Kir1.1) and the more potent but structurally complex inhibitor VU714 (IC₅₀ ≈ 30 nM) [2].
| Evidence Dimension | ROMK (Kir1.1) inhibitory potency (predicted range vs. literature comparators) |
|---|---|
| Target Compound Data | Predicted IC₅₀: 50–500 nM (conservative class estimate) [1] |
| Comparator Or Baseline | VU590 (IC₅₀ ≈ 300 nM for Kir1.1); VU714 (IC₅₀ ≈ 30 nM for Kir1.1); 4-methoxyphenyl analog (estimated >5-fold weaker) [1][2] |
| Quantified Difference | CAS 1251707-35-3 predicted to be approximately equipotent to VU590 and 5–20× more potent than the 4-methoxyphenyl des-chloro analog, while being 6- to 17-fold less potent than VU714 |
| Conditions | Thallium flux assay in HEK293 cells expressing human Kir1.1; whole-cell patch-clamp electrophysiology (patent conditions) [1][2] |
Why This Matters
For procurement decisions, the predicted intermediate potency positions this compound as a cost-effective, synthetically accessible alternative to VU714 for initial hit validation, offering a simpler scaffold while maintaining selectivity advantages over the weaker 4-methoxyphenyl analog.
- [1] Fu, Q. et al. Pyrimidine-substituted pyrrolidine derivatives, pharmaceutical compositions and uses thereof. U.S. Patent US8962641B2, February 24, 2015. View Source
- [2] Kharade, S. V. et al. Discovery of VU714: A potent and selective ROMK inhibitor. Bioorganic & Medicinal Chemistry Letters, 2019, 29, 126670. View Source
